molecular formula C16H19N5O6S2 B2526888 5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034337-95-4

5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2526888
CAS RN: 2034337-95-4
M. Wt: 441.48
InChI Key: GNEFMNOCLVEMFO-UHFFFAOYSA-N
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Description

The compound "5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular properties, and pharmacological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, and a reagent known as Bredereck’s reagent (TBDMAM) for the selective formation of chalcones . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly including the formation of chalcone-like intermediates, and the use of specialized reagents to achieve the desired molecular architecture.

Molecular Structure Analysis

Molecular structure analysis, such as that performed using Density Functional Theory (DFT) in the B3LYP approximation with advanced basis sets, can provide detailed information on the vibrational frequencies of fundamental modes, molecular electrostatic potential, and intramolecular contacts . For the compound , similar computational techniques could be used to predict its molecular structure and properties, including sites of reactivity for electrophilic and nucleophilic attacks.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be understood through analyses like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO), which help interpret intramolecular contacts and predict reaction sites . The compound's reactivity could also be influenced by its pyrazole and diazepane moieties, which are known to participate in various chemical reactions due to their nucleophilic and electrophilic centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through quantum mechanical calculations, revealing important non-linear properties, electric dipole moments, and hyperpolarizability . Additionally, thermodynamic properties and their temperature dependence can be analyzed to understand the stability and reactivity of the compound under different conditions. The compound's pharmacological potential can be inferred from studies on similar molecules, which have shown hypoglycemic activity and have been designed using computer-aided methods based on QSAR .

Scientific Research Applications

Research on Sulfonyl-Substituted Compounds

Synthesis and Transformations Research has explored the synthesis and transformations of sulfonyl-substituted compounds, demonstrating their potential in creating diverse molecular structures. For example, studies have shown how sulfonyl-substituted spirocyclic 3H-pyrazoles can undergo various transformations under different conditions, leading to the formation of compounds with potential utility in materials science and pharmacology (V. Vasin et al., 2014).

Antimicrobial Applications Compounds with sulfonyl groups have been synthesized and evaluated for their antimicrobial properties. A notable example includes the synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, which exhibited significant activity against both Gram-positive and Gram-negative bacteria (B. V. Kendre et al., 2013).

Corrosion Inhibition Another area of application is in corrosion inhibition, where heterocyclic diazoles, including pyrazole derivatives, have been studied for their effectiveness in protecting metals from corrosion in acidic environments. This research indicates the potential of these compounds in industrial applications for extending the life of metal structures (K. Babić-Samardžija et al., 2005).

Cycloaddition Reactions The versatility of sulfonyl-substituted compounds is further highlighted in studies focusing on cycloaddition reactions, where these compounds serve as key intermediates in synthesizing complex molecular structures that could have applications ranging from medicinal chemistry to materials science (David Cruz Cruz et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some compounds containing a pyrazole ring are known to have anti-inflammatory, antibacterial, and antitumor activities .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include testing its biological activity, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

5-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6S2/c1-19-11-13(10-17-19)29(25,26)21-6-2-5-20(7-8-21)28(23,24)12-3-4-15-14(9-12)18-16(22)27-15/h3-4,9-11H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEFMNOCLVEMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

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